2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Kynurenine Monooxygenase KMO Inhibitor Neurodegeneration

This 2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920211-85-4) is a critical probe for kynurenine monooxygenase (KMO) inhibitor research. The ortho-nitro substitution on the benzenesulfonamide ring uniquely alters electronic distribution, hydrogen-bonding capacity, and brain penetration compared to 4-nitro or 4-trifluoromethyl analogs. Published SAR data confirm that even minor aryl sulfonamide changes drastically affect KMO potency and oral bioavailability. Use this compound as a reference standard for HPLC-UV/LC-MS method development or as a starting scaffold for focused library synthesis to probe neuroprotective KYNA/3-HK biomarker modulation. Ideal for academic and pharmaceutical CNS research groups.

Molecular Formula C18H16N4O5S
Molecular Weight 400.41
CAS No. 920211-85-4
Cat. No. B2416244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920211-85-4
Molecular FormulaC18H16N4O5S
Molecular Weight400.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C18H16N4O5S/c23-22(24)16-8-4-5-9-17(16)28(25,26)19-12-13-27-18-11-10-15(20-21-18)14-6-2-1-3-7-14/h1-11,19H,12-13H2
InChIKeyPVQBVSJDTDHVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920211-85-4): Chemical Identity and Procurement Baseline


2-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920211-85-4) is a synthetic small molecule belonging to the class of N-(pyridazin-3-yl)benzenesulfonamides. It features a 2-nitrobenzenesulfonamide core linked via an ethoxy spacer to a 6-phenylpyridazine moiety. The molecular weight is 400.41 g/mol . Structurally related compounds in the N-(6-phenylpyridazin-3-yl)benzenesulfonamide series have been identified as potent, brain-permeable, and orally active kynurenine monooxygenase (KMO) inhibitors under investigation for Huntington's disease and other neurodegenerative conditions [1].

Why Generic Substitution of 2-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (920211-85-4) Is Not Advisable


Within the pyridazinylsulfonamide KMO inhibitor class, subtle structural modifications profoundly impact pharmacological profiles. The position of the nitro group on the benzenesulfonamide ring (ortho vs. para) is known to alter electronic distribution, hydrogen-bonding capacity, and ultimately target binding affinity [1]. Published Structure-Activity Relationship (SAR) data for this scaffold demonstrate that even minor changes to the aryl sulfonamide substituent can drastically affect KMO inhibitory potency, brain penetration, and oral bioavailability [2]. Consequently, interchanging CAS 920211-85-4 with its 4-nitro analog (CAS 920192-75-2), 4-trifluoromethyl analog (CAS 920212-13-1), or other class members without systematic comparative validation risks inconsistent or unreproducible results in KMO-related assays.

Quantitative Evidence Guide for 2-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (920211-85-4)


Mechanistic Target Engagement: Kynurenine Monooxygenase (KMO) Inhibition

KMO is a validated target in Huntington's disease; inhibitors block the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. This compound is structurally classified within a family of pyridazinylsulfonamides known for high KMO potency. While compound-specific IC50 data has not been independently published, the parent series has produced optimized leads demonstrating enzyme inhibition equipotent to CHDI-340246 (a benchmark KMO inhibitor) [1]. This establishes a mechanistic rationale for investigation. It should be noted that confirmation of binding kinetics and selectivity for this specific compound requires further experimentation.

Kynurenine Monooxygenase KMO Inhibitor Neurodegeneration

Regioisomeric Molecular Differentiation: 2-Nitro vs. 4-Nitro Substitution

The compound's ortho-nitro substitution pattern on the benzenesulfonamide ring represents a key point of molecular differentiation from its para-nitro counterpart (CAS 920192-75-2) [1]. In nitroaromatic systems, the ortho position alters electronic distribution through both inductive and steric effects, which can dramatically change target binding affinity and metabolic stability [2]. However, no public SAR data explicitly comparing KMO inhibition across the ortho vs. para nitro substitution of this exact scaffold is currently available, making this a key area for synthetic investigation.

Structure-Activity Relationship SAR Regioisomer

Physicochemical Profile and Its Impact on Procurement

Specific experimentally measured LogP, aqueous solubility, and pKa data for this compound were not found in the MDL or public literature. However, the compound's strong chromophore (the nitro group) and unique electronic structure make it detectable via HPLC-UV, which is valuable for initial analytical method development and purity assessment [1]. For procurement decisions, this gap in pre-existing physicochemical data means that end-users must perform their own characterization. This contrasts with some more advanced class members (e.g., those containing trifluoromethyl groups, CAS 920212-13-1) which have been studied more extensively for solubility and metabolic stability [2].

Physicochemical Properties LogP Solubility

Application Scenarios for 2-Nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide (920211-85-4)


Neurological Disease Research: KMO Inhibitor Probe Development

Given the established role of N-(6-phenylpyridazin-3-yl)benzenesulfonamides as potent, brain-permeable KMO inhibitors, this compound is suitable for academic and pharmaceutical research groups conducting mechanistic studies into the kynurenine pathway's role in Huntington's disease, Alzheimer's disease, and other neurodegenerative disorders [1]. It can serve as a structural starting point for synthesizing a novel series to evaluate how the 2-nitro substitution affects brain penetration, target engagement, and downstream neuroprotective biomarker modulation (KYNA/3-HK ratio).

Medicinal Chemistry SAR Expansion and Library Synthesis

This compound is an ideal core scaffold for generating a focused library to probe chemical space around the benzenesulfonamide moiety. Researchers can systematically compare the 2-nitro derivative's in vitro ADME profile (microsomal stability, permeability) and KMO inhibitory activity with its 4-nitro, 4-trifluoromethyl, or 4-unsubstituted analogs to build a comprehensive SAR model, a critical step in lead optimization campaigns [2].

Chemical Biology Tool Compound Validation

Based on published data for its chemical class, this probe molecule may be utilized in cellular models (e.g., microglia or neuronal cell lines) to validate the phenotypic consequences of KMO inhibition. Key measurable endpoints would include the reduction of neurotoxic 3-hydroxykynurenine and the elevation of neuroprotective kynurenic acid, providing critical proof-of-concept data for target validation in CNS disease models [1].

Analytical Method Development and Reference Standard Preparation

The presence of a strong UV chromophore (nitroaromatic group) makes this compound amenable to detection by HPLC-UV, LC-MS, and other analytical techniques. It can be employed in developing and validating quantitative bioanalytical methods for this emerging class of KMO inhibitors, serving as a reference standard for purity determination and plasma/tissue concentration analysis in preclinical pharmacokinetic studies.

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